molecular formula C19H16FN3O2 B2466188 N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034305-93-4

N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2466188
CAS No.: 2034305-93-4
M. Wt: 337.354
InChI Key: FTOGAMSQSCOEMQ-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide: is a complex organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bipyridine moiety linked to a benzamide structure, which includes a fluorine and a methoxy group. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is the Negishi coupling reaction, which involves the coupling of 2-pyridyl zinc bromide with 2-bromopyridine derivatives . This reaction is often catalyzed by nickel or palladium catalysts and can be enhanced by microwave irradiation to increase yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced bipyridine derivatives. Substitution reactions can result in the replacement of fluorine or methoxy groups with other functional groups.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide: has several scientific research applications:

Comparison with Similar Compounds

N-([2,4’-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide: can be compared with other bipyridine derivatives:

The uniqueness of N-([2,4’-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-25-18-3-2-15(11-16(18)20)19(24)23-12-13-4-9-22-17(10-13)14-5-7-21-8-6-14/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOGAMSQSCOEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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